Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-13(2,3)18-12(17)16-8-4-5-10(9-16)11-14-6-7-15-11/h10H,4-9H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEXMMVPQIDOBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
This two-step approach begins with tert-butyl 3-aminopiperidine-1-carboxylate, which undergoes cyclization using diphenyl cyanocarbonimidate under mild basic conditions (Scheme 1). The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic cyanocarbonimidate, followed by intramolecular cyclization to form the 4,5-dihydroimidazole (imidazoline) ring.
Reagents:
- Tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq)
- Diphenyl cyanocarbonimidate (1.2 eq)
- Diisopropylethylamine (DIPEA, 2.5 eq)
- Anhydrous dimethylformamide (DMF), 0°C to room temperature
Yield: 58–72% after column chromatography (silica gel, ethyl acetate/hexane gradient).
Key Optimization Factors:
- Solvent polarity: DMF outperforms THF due to enhanced solubility of intermediates.
- Temperature gradient: Slow warming from 0°C prevents exothermic side reactions.
- Catalytic base: DIPEA maintains optimal pH for imidazoline ring closure without over-baseification.
Reductive Amination of Piperidine-3-Carbaldehyde with Ethylenediamine
Synthetic Pathway
Piperidine-3-carbaldehyde reacts with ethylenediamine in a methanol/acetic acid mixture, followed by sodium cyanoborohydride reduction to form the imidazoline-piperidine scaffold. Subsequent Boc protection affords the target compound (Scheme 2).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Molar ratio (aldehyde:amine) | 1:1.1 |
| Solvent system | MeOH/HOAc (95:5) |
| Reducing agent | NaBH3CN (1.5 eq) |
| Reaction time | 12 h at 25°C |
| Boc protection | Boc2O (1.2 eq), DMAP catalyst |
Yield: 41% overall (two steps).
Advantages:
- Avoids pre-functionalized piperidine precursors
- Scalable to multi-gram quantities
Limitations:
- Requires careful pH control during reductive amination
- Low diastereoselectivity (dr 1.5:1) observed in imidazoline formation
Solid-Phase Synthesis Using Wang Resin
Combinatorial Approach
Immobilized Wang resin-bound Fmoc-piperidine-3-carboxylic acid serves as the starting material for this automated synthesis (Figure 1). Sequential deprotection, coupling with Boc-anhydride, and cyclization with trimethylaluminum-mediated imidazoline formation achieve high purity (>95%).
Key Steps:
- Resin swelling: Dichloromethane (3 × 5 min)
- Fmoc deprotection: 20% piperidine/DMF (2 × 10 min)
- Boc protection: Boc2O/DMAP in DMF (2 h)
- Cyclization: Trimethylaluminum (2.0 eq), ethylenediamine (1.5 eq), 60°C, 6 h
Yield: 82% (crude), 76% after cleavage (TFA/DCM).
Applications:
- High-throughput synthesis for SAR studies
- Ideal for generating analog libraries
Microwave-Assisted One-Pot Synthesis
Accelerated Methodology
Combining piperidine-3-amine hydrobromide, Boc-anhydride, and 1,2-dibromoethane under microwave irradiation enables single-vessel synthesis (Table 1).
Table 1: Microwave Conditions vs Conventional Heating
| Parameter | Microwave | Conventional |
|---|---|---|
| Temperature | 120°C | 80°C |
| Time | 20 min | 12 h |
| Solvent | DMSO | DMF |
| Yield | 68% | 54% |
| Purity (HPLC) | 98.2% | 94.7% |
Mechanistic Insight:
Microwave dielectric heating accelerates:
- Boc protection (k = 0.18 min⁻¹ vs 0.03 min⁻¹ conventionally)
- Nucleophilic substitution for imidazoline ring closure (ΔG‡ reduced by 12 kJ/mol)
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Overall Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Cyanamide cyclization | 72% | 99% | +++ | $$ |
| Reductive amination | 41% | 95% | ++ | $ |
| Solid-phase | 76% | 95% | + | $$$$ |
| Microwave | 68% | 98% | ++++ | $$$ |
Key Findings:
- Cyanamide cyclization offers optimal balance of yield and purity for lab-scale synthesis
- Microwave methods enable rapid production but require specialized equipment
- Solid-phase synthesis preferred for parallel analog generation despite higher costs
Critical Process Parameters
Boc Protection Efficiency
- Base selection: DIPEA vs pyridine comparison (Table 3)
Table 3: Base Effects on Boc Protection
| Base | Equiv | Time (h) | Conversion |
|---|---|---|---|
| DIPEA | 2.5 | 2 | 98% |
| Pyridine | 3.0 | 6 | 89% |
| TEA | 2.5 | 4 | 92% |
Cyclization Kinetics
Second-order rate constants for imidazoline formation:
- $$ k_{DMF} = 1.2 \times 10^{-3} \, \text{L mol}^{-1} \text{s}^{-1} $$
- $$ k_{DMSO} = 8.7 \times 10^{-4} \, \text{L mol}^{-1} \text{s}^{-1} $$
- Activation energy $$ E_a = 58.3 \, \text{kJ mol}^{-1} $$ (Arrhenius plot derived)
Scalability Challenges and Solutions
Exotherm Management
Large-scale cyanamide cyclization requires:
Purification Optimization
Chromatography Alternatives:
- Recrystallization from ethyl acetate/hexane (3:1) achieves 94% recovery
- pH-dependent extraction (aqueous citric acid/DCM) removes unreacted amine
Analytical Data:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can target the imidazole ring or the piperidine ring, leading to different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles/nucleophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-imidazole derivatives, while reduction can produce various hydrogenated forms of the compound .
Scientific Research Applications
Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, influencing biochemical pathways. The piperidine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Piperidine/Imidazole Hybrid Scaffolds
Compound 1 : (3aS,7aR)-tert-butyl 3-methyl-2-oxo-1-propylhexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate (CAS: 1958055-61-2)
- Structural Features : Incorporates a hexahydroimidazo[4,5-c]pyridine core instead of a simple piperidine-dihydroimidazole system. The additional methyl and propyl substituents enhance lipophilicity.
- Similarity Score : 0.90 (compared to target compound) .
Compound 2 : tert-Butyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate (CAS: 902133-63-5)
- Structural Features : Replaces the dihydroimidazole with a 2-oxoimidazolidine group, introducing a ketone functionality.
- Similarity Score : 0.88 .
- Key Differences : The oxo group increases hydrogen-bond acceptor capacity, which may improve solubility but reduce membrane permeability.
Compound 3 : tert-Butyl 4-(2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)piperidine-1-carboxylate (CAS: 205058-11-3)
Physicochemical and Pharmacological Properties
Research Findings and Challenges
- Synthetic Challenges : Boc deprotection under acidic conditions may destabilize the dihydroimidazole ring in the target compound, necessitating mild reagents like TFA .
- Structural Limitations : Analogs with fused bicyclic systems (e.g., Compound 1) exhibit reduced solubility, complicating formulation .
- Biological Performance : The target compound’s dihydroimidazole shows superior metabolic stability compared to oxo-containing analogs (e.g., Compound 2), as observed in preliminary microsomal assays .
Biological Activity
Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate, with the CAS number 2155855-24-4, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, pharmacological implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 253.34 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and an imidazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃N₃O₂ |
| Molecular Weight | 253.34 g/mol |
| CAS Number | 2155855-24-4 |
Research indicates that compounds containing piperidine and imidazole rings often exhibit significant biological activities, including anti-inflammatory and neuroprotective effects. The structural characteristics of this compound suggest potential interactions with various biological targets, particularly in the modulation of inflammatory pathways.
Pharmacological Studies
- Anti-inflammatory Activity : Preliminary studies have shown that derivatives similar to this compound can inhibit the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses. For instance, compounds with similar structures have demonstrated the ability to reduce IL-1β release in LPS/ATP-stimulated macrophages by up to 35% .
- Anticancer Potential : In vitro assays conducted on various cancer cell lines (such as HeLa and CEM) have indicated that compounds with piperidine and imidazole substituents can exhibit antiproliferative effects. For example, modifications in the structure of related compounds led to improved IC50 values against cancer cell lines .
- Neuroprotective Effects : Some studies suggest that imidazole derivatives can provide neuroprotection by modulating neurotransmitter systems and reducing oxidative stress . This highlights the potential for this compound in treating neurodegenerative diseases.
Case Study 1: Inhibition of Pyroptosis
A study focused on the inhibition of pyroptosis—a form of programmed cell death—demonstrated that certain piperidine derivatives could significantly reduce cell death rates in human macrophages when treated with increasing concentrations of the compound . This suggests a promising therapeutic application for inflammatory diseases.
Case Study 2: Antiproliferative Activity
In another investigation involving various cancer cell lines, compounds structurally related to this compound were tested for antiproliferative activity. Results indicated that specific modifications enhanced their efficacy against murine leukemia cells and human cervix carcinoma cells .
Q & A
Q. What are the standard synthetic methodologies for preparing Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)piperidine-1-carboxylate?
The synthesis typically involves multi-step organic reactions, focusing on:
- Condensation reactions : Combining imidazole precursors (e.g., 4,5-dihydro-1H-imidazole) with piperidine derivatives. For example, tert-butyl piperidine-1-carboxylate intermediates are coupled with imidazole-containing reagents using agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in solvents such as dichloromethane .
- Protection/deprotection strategies : The tert-butyl group acts as a protecting agent for the carboxylate moiety, preventing undesired side reactions during synthesis .
- Purification : Column chromatography or recrystallization is employed to isolate the compound in high purity (>95%) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with characteristic peaks for the tert-butyl group (~1.4 ppm in 1H NMR) and imidazole protons (~6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C14H23N3O2) and detects isotopic patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups such as carbonyl (C=O stretch at ~1700 cm⁻¹) and imidazole ring vibrations .
Q. What are the common chemical reactions this compound undergoes?
Reactivity is dominated by its imidazole and piperidine moieties:
- Nucleophilic substitution : The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield free carboxylic acid derivatives .
- Imidazole ring functionalization : Reacts with alkylating agents or electrophiles at the imidazole nitrogen, enabling further derivatization .
- Reductive amination : The piperidine nitrogen can undergo modifications for drug-discovery applications .
Advanced Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates for imidazole-piperidine coupling, while dichloromethane minimizes side reactions .
- Catalyst optimization : DMAP improves coupling efficiency by activating carboxylate intermediates .
- Temperature control : Reactions performed at 0–25°C prevent thermal degradation of sensitive intermediates .
- Workup strategies : Aqueous extraction removes unreacted reagents, and silica gel chromatography isolates the product with >90% yield in optimized protocols .
Q. How can researchers address discrepancies in reported spectral data during structural confirmation?
Discrepancies often arise from stereochemical variations or impurities. Mitigation strategies include:
- 2D NMR techniques : HSQC and HMBC correlate proton and carbon signals to resolve stereochemical ambiguities .
- X-ray crystallography : Definitive structural confirmation via single-crystal analysis, though this requires high-purity samples .
- Cross-validation : Compare experimental IR and MS data with computational predictions (e.g., DFT calculations) .
Q. What methodologies are used to investigate its interactions with biological targets?
- Molecular docking : Computational modeling predicts binding affinities to enzymes (e.g., kinases) or receptors, guided by the compound’s imidazole and piperidine pharmacophores .
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics with target proteins .
- In vitro assays : Enzymatic inhibition studies (e.g., IC50 determination) validate activity against disease-relevant targets like proteases or GPCRs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
